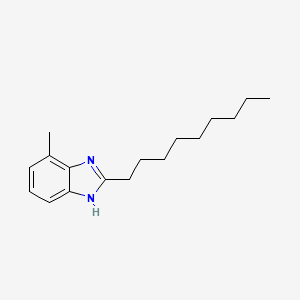
4-Methyl-2-nonyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-nonyl-1H-benzimidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is known for its stability and diverse applications in various fields such as medicine, agriculture, and industry. The compound features a benzimidazole core with a methyl group at the 4-position and a nonyl group at the 2-position, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-nonyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 4-methyl-2-nonylbenzaldehyde under acidic conditions, followed by cyclization to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process involving the following steps:
Acylation Reaction: Reacting o-phenylenediamine with 4-methyl-2-nonylbenzaldehyde in the presence of an acid catalyst.
Cyclization: The intermediate formed undergoes cyclization to form the benzimidazole ring.
Purification: The final product is purified using recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-nonyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
4-Methyl-2-nonyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-nonyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
DNA Binding: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: It can inhibit various enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: The compound can interfere with signal transduction pathways, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
4-Methylbenzimidazole: A derivative with a methyl group at the 4-position.
Uniqueness
4-Methyl-2-nonyl-1H-benzimidazole is unique due to the presence of both a methyl group at the 4-position and a nonyl group at the 2-position. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
135734-38-2 |
|---|---|
Formule moléculaire |
C17H26N2 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
4-methyl-2-nonyl-1H-benzimidazole |
InChI |
InChI=1S/C17H26N2/c1-3-4-5-6-7-8-9-13-16-18-15-12-10-11-14(2)17(15)19-16/h10-12H,3-9,13H2,1-2H3,(H,18,19) |
Clé InChI |
BGKOQGKVYNNKPY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=NC2=C(C=CC=C2N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


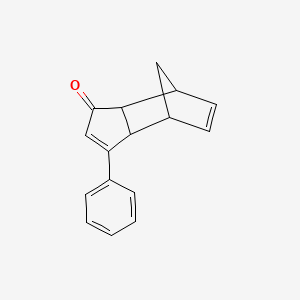
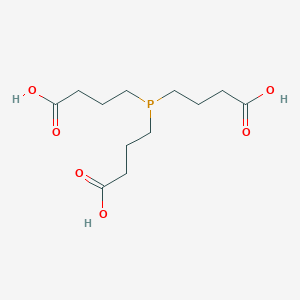
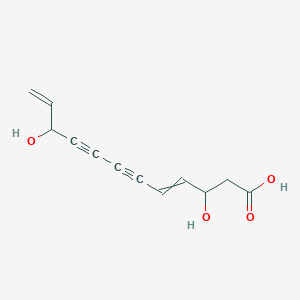
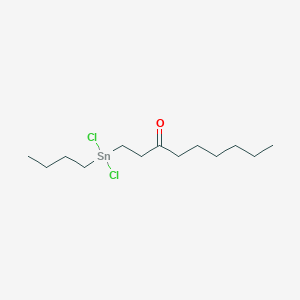

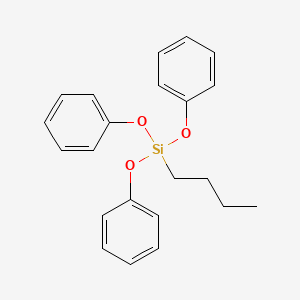
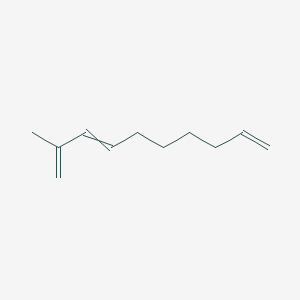

![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)](/img/structure/B14269356.png)
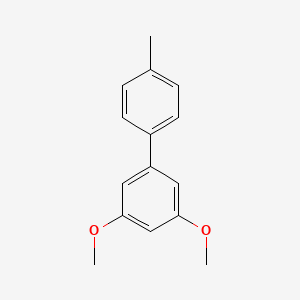



![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
